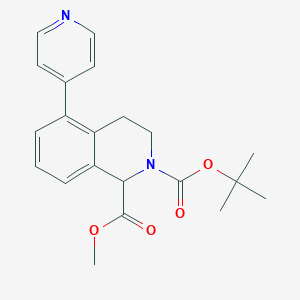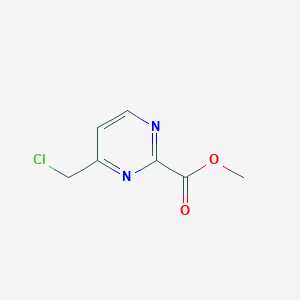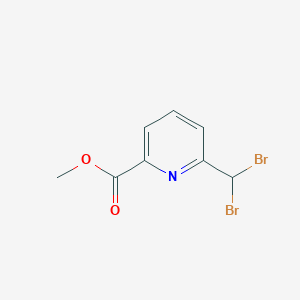![molecular formula C16H23N5O6 B13868150 (2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol](/img/structure/B13868150.png)
(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Zeatin-7-glucoside is a type of cytokinin, a class of plant hormones that play a crucial role in various physiological processes such as cell division, growth, and senescence. Cytokinins are adenine derivatives, and trans-Zeatin-7-glucoside is a glucosylated form of trans-zeatin, which is one of the most active cytokinins found in plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-Zeatin-7-glucoside typically involves the glucosylation of trans-zeatin. This can be achieved through enzymatic or chemical methods. Enzymatic glucosylation often employs glucosyltransferases, which transfer a glucose molecule to the hydroxyl group of trans-zeatin . Chemical synthesis may involve the use of glycosyl donors and catalysts under specific reaction conditions to achieve the desired glucosylation .
Industrial Production Methods
Industrial production of trans-Zeatin-7-glucoside may involve biotechnological approaches, such as the use of genetically modified microorganisms or plants that overexpress specific glucosyltransferases. These methods can be optimized for large-scale production by controlling factors such as substrate concentration, temperature, and pH .
Analyse Des Réactions Chimiques
Types of Reactions
trans-Zeatin-7-glucoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the biological activity of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce oxidized derivatives of trans-Zeatin-7-glucoside, while reduction may yield reduced forms. Substitution reactions can result in a variety of modified compounds with different functional groups .
Applications De Recherche Scientifique
trans-Zeatin-7-glucoside has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of cytokinins.
Biology: It plays a role in plant physiology research, particularly in studies related to cell division, growth, and senescence.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in promoting cell proliferation and tissue regeneration.
Industry: It is used in agriculture to enhance crop yield and improve plant health by modulating cytokinin levels
Mécanisme D'action
trans-Zeatin-7-glucoside exerts its effects by interacting with specific cytokinin receptors in plant cells. These receptors are part of a signaling pathway that regulates various physiological processes. Upon binding to the receptor, trans-Zeatin-7-glucoside activates a cascade of molecular events that lead to changes in gene expression, protein synthesis, and cellular activities. The exact molecular targets and pathways involved in these processes are still being studied, but they are known to include key regulators of cell division and growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-Zeatin: The non-glucosylated form of trans-Zeatin-7-glucoside, which is highly active and widely studied.
cis-Zeatin: An isomer of trans-zeatin with a different spatial arrangement of atoms, which has a weaker biological impact.
trans-Zeatin-9-glucoside: Another glucosylated form of trans-zeatin, which also exhibits biological activity
Uniqueness
trans-Zeatin-7-glucoside is unique due to its specific glucosylation at the 7-position, which can influence its stability, solubility, and biological activity. This modification can affect how the compound is metabolized and utilized within plant cells, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C16H23N5O6 |
|---|---|
Poids moléculaire |
381.38 g/mol |
Nom IUPAC |
(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)20-7-21(10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2+/t9-,11?,12+,13+,16?/m1/s1 |
Clé InChI |
HTDHRCLVWUEXIS-SPAJGKLYSA-N |
SMILES isomérique |
C/C(=C\CNC1=NC=NC2=C1N(C=N2)C3[C@H]([C@H](C([C@H](O3)CO)O)O)O)/CO |
SMILES canonique |
CC(=CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,4-dichlorophenyl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13868068.png)
![2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine](/img/structure/B13868071.png)



![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)

![Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)
![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)





